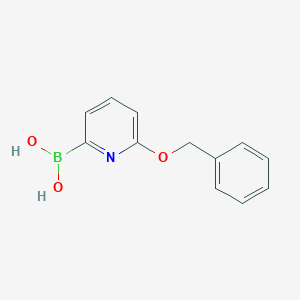
(6-(Benzyloxy)pyridin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Benzyloxy)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a benzyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)pyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a brominated pyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate or pinacolborane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Benzyloxy)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions, such as hydrochloric acid, are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: Phenols or other oxygenated derivatives.
Protodeboronation: The corresponding hydrogenated pyridine derivative.
Aplicaciones Científicas De Investigación
(6-(Benzyloxy)pyridin-2-yl)boronic acid has diverse applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and sensors.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (6-(Benzyloxy)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar coupling reactions.
4-Pyridinylboronic acid: Used in the synthesis of various organic compounds.
Uniqueness
(6-(Benzyloxy)pyridin-2-yl)boronic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and the properties of the resulting coupled products. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.
Propiedades
IUPAC Name |
(6-phenylmethoxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPOSOMGLQQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)
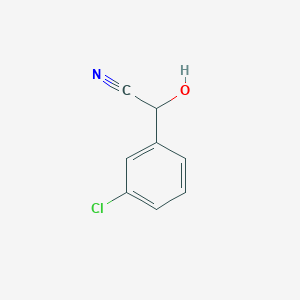
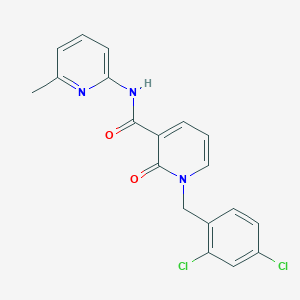

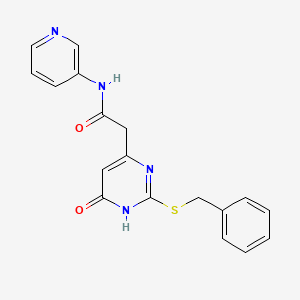
![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)
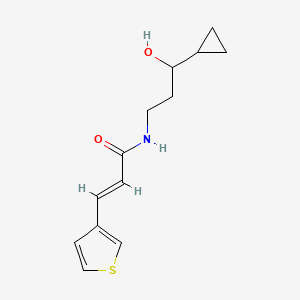

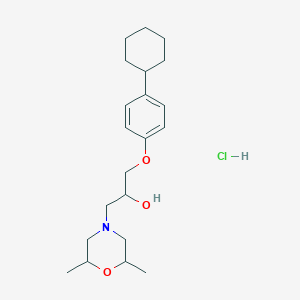
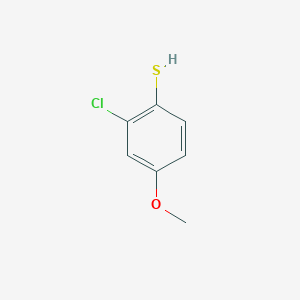
![3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2657059.png)

![4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B2657064.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2657066.png)
